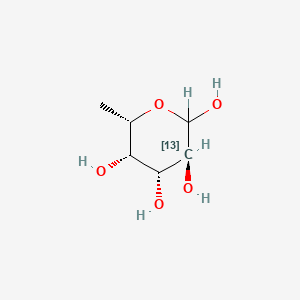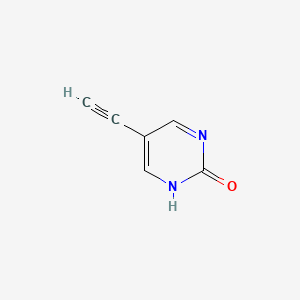
Methyl-2-naphthalenemethylamine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-naphthalenemethylamine-d3 is a deuterated derivative of methyl-2-naphthalenemethylamine. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the methyl group. The deuterium substitution imparts unique properties to the compound, making it valuable in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of methyl-2-naphthalenemethylamine-d3 involves several steps:
Formation of Nitromethane-d3: Nitromethane reacts with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3.
Reduction to Methyl-d3-amine: Nitromethane-d3 is then reduced in an inert solvent to form methyl-d3-amine.
Formation of this compound: Methyl-d3-amine reacts with 2-naphthaldehyde under reductive amination conditions to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding naphthyl ketones.
Reduction: The compound can be reduced to form naphthylmethylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Naphthyl ketones.
Reduction: Naphthylmethylamines.
Substitution: Various substituted naphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl-2-naphthalenemethylamine-d3 has diverse applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: The compound is employed in metabolic studies to trace biochemical pathways.
Medicine: It serves as a reference standard in pharmacokinetic studies to understand drug metabolism.
Industry: this compound is used in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of methyl-2-naphthalenemethylamine-d3 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect is utilized in studies to understand reaction pathways and enzyme mechanisms. The compound can also interact with biological macromolecules, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
N-Methyl-2-naphthalenemethylamine: This compound is similar in structure but lacks deuterium atoms.
N-Methyl-1-naphthalenemethylamine: Another structural isomer with different positional substitution on the naphthalene ring
Uniqueness: Methyl-2-naphthalenemethylamine-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium substitution enhances the stability and allows for precise tracking in metabolic studies, making it a valuable tool in various scientific fields .
Eigenschaften
CAS-Nummer |
1346601-77-1 |
|---|---|
Molekularformel |
C12H13N |
Molekulargewicht |
174.261 |
IUPAC-Name |
1,1,1-trideuterio-N-(naphthalen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C12H13N/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8,13H,9H2,1H3/i1D3 |
InChI-Schlüssel |
SSNISTUBYRMYDY-FIBGUPNXSA-N |
SMILES |
CNCC1=CC2=CC=CC=C2C=C1 |
Synonyme |
N-(Methyl-d3)-2-naphthalenemethanamine; (Methyl-d3)(naphthalen-2-ylmethyl)amine; N-(Methyl-d3)-N-(2-naphthylmethyl)amine; N-(Methyl-d3)-N-[(naphthalen-2-yl)_x000B_methyl]amine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


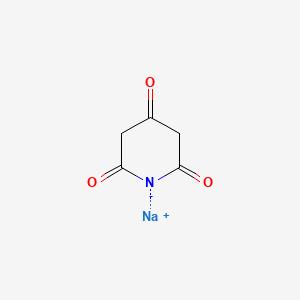
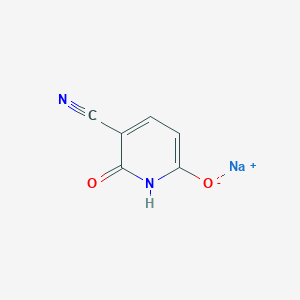
![2,3,4,5-Tetrahydro-1H-1,3A,6-triazacyclohepta[DE]naphthalene](/img/structure/B583636.png)
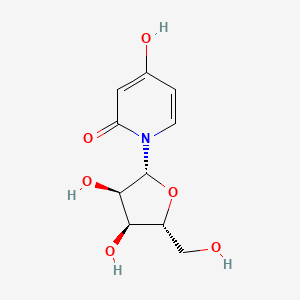

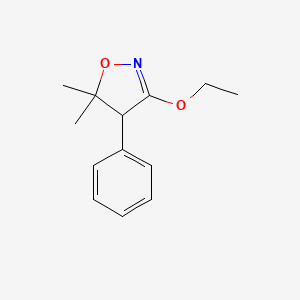
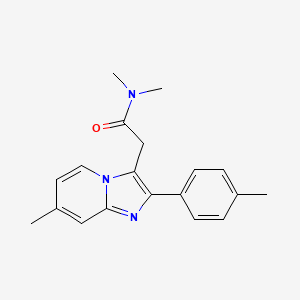
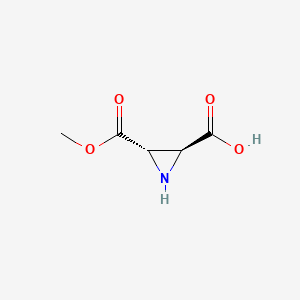
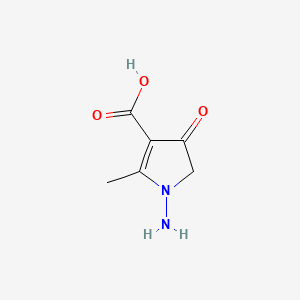

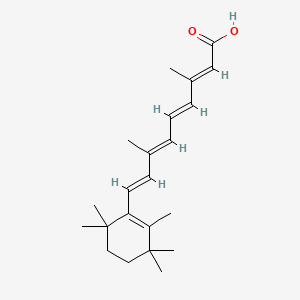
![L-[1-13C]Fucose](/img/structure/B583657.png)
